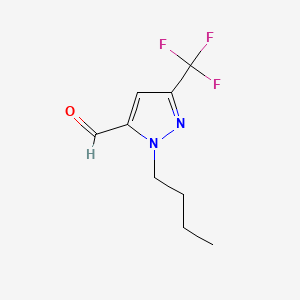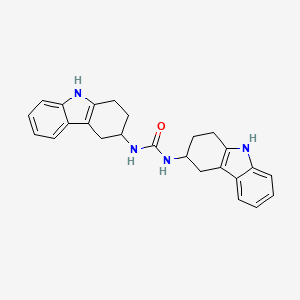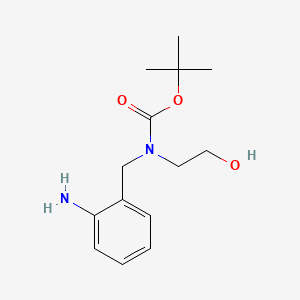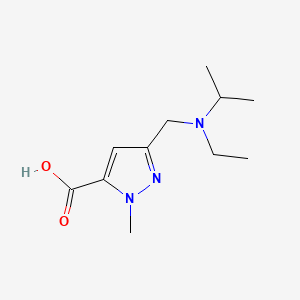
1-Iodopropane-1,4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodopropane-1,4 is an organic compound that is widely used in the synthesis of organometallic compounds and pharmaceuticals. It is an alkyl iodide, meaning it contains a carbon-iodine bond, and is a colorless liquid at room temperature. In addition, this compound is a versatile reagent in organic synthesis, and has been used to synthesize a variety of organometallic compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-iodopropane-1,4 is based on the formation of a carbon-iodine bond. When the compound is reacted with hydroiodic acid, the carbon-iodine bond is formed, resulting in the formation of this compound. This reaction is typically conducted at a temperature of 0-5 °C and is complete within 1-2 hours.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of pharmaceuticals and other organic molecules, which may have pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-iodopropane-1,4 is its versatility in organic synthesis. It can be used in a variety of laboratory experiments, including the synthesis of organometallic compounds and pharmaceuticals. Additionally, it is a colorless liquid at room temperature, making it easy to handle and store.
The main limitation of this compound is its toxicity. It is highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.
Zukünftige Richtungen
1-Iodopropane-1,4 has a wide range of potential future applications. It could be used in the synthesis of new organometallic compounds and pharmaceuticals. Additionally, it could be used in the synthesis of peptides, polymers-based drugs, and other organic molecules. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials for medical applications.
Synthesemethoden
1-Iodopropane-1,4 is synthesized by the reaction of propylene oxide with hydroiodic acid. Propylene oxide is reacted with HI under a nitrogen atmosphere in an inert solvent such as THF, and the product is collected in a separatory funnel. The reaction is typically conducted at a temperature of 0-5 °C and is complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
1-Iodopropane-1,4 has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and medicinal chemistry. It has been used to synthesize a variety of organometallic compounds, pharmaceuticals, and other organic molecules. Additionally, it has been used in the synthesis of peptides, polymers-based drugs, and other organic molecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-Iodopropane-1,4 can be achieved through a multi-step process involving the conversion of a starting material to the desired product via a series of reactions.", "Starting Materials": ["1,4-Butanediol", "Hydrogen iodide", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Calcium chloride"], "Reaction": [ "1. The first step involves the conversion of 1,4-Butanediol to 1,4-Dibromobutane. This can be achieved by reacting 1,4-Butanediol with Hydrogen bromide in the presence of Sulfuric acid and Sodium bromide.", "2. The next step involves the conversion of 1,4-Dibromobutane to 1,4-Diiodobutane. This can be achieved by reacting 1,4-Dibromobutane with Hydrogen iodide in the presence of Sodium hydroxide and Sodium sulfate.", "3. The final step involves the conversion of 1,4-Diiodobutane to 1-Iodopropane-1,4. This can be achieved by reacting 1,4-Diiodobutane with Magnesium sulfate and Calcium chloride in the presence of Sodium bicarbonate." ] } | |
CAS-Nummer |
1219804-45-1 |
Molekularformel |
C3H7I |
Molekulargewicht |
174.018 |
IUPAC-Name |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
InChI-Schlüssel |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
SMILES |
CCCI |
Synonyme |
1-Iodopropane-1,4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





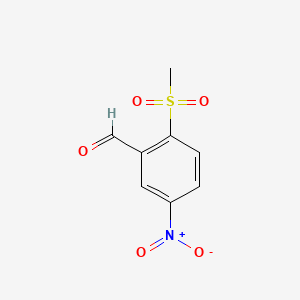
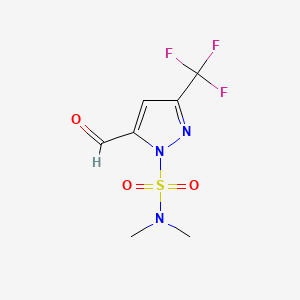


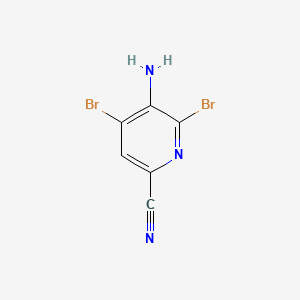
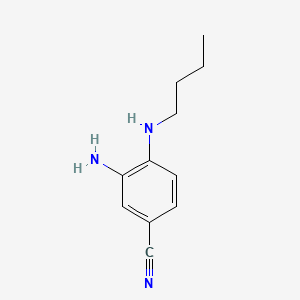
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)
